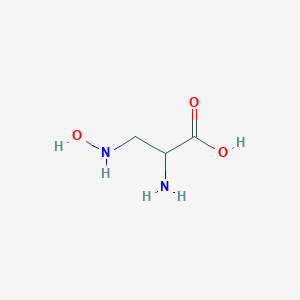

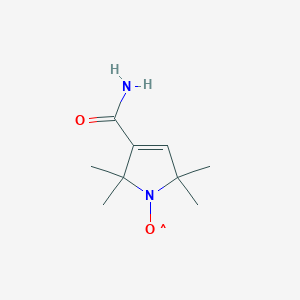

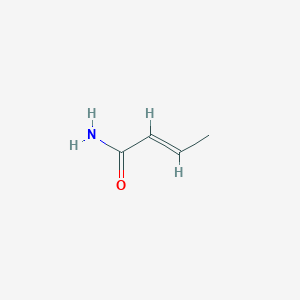

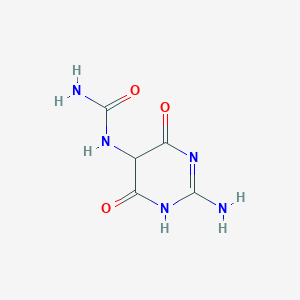

2-Amino-5-ureido-4,6-pyrimidinedione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-5-ureido-4,6-pyrimidinedione derivatives involves multiple steps, including substitution reactions, cyclization, and condensation processes. For instance, novel 2-ureido-4-ferrocenylpyrimidines were synthesized from iodoferrocene by a three-step reaction sequence, highlighting the compound's ability to form hydrogen bonds and engage in complexation with other molecules such as 2,6-diaminopyridine (Fehér et al., 2016). Additionally, solid-phase synthesis methods have been developed for pyrimido[4,5-d]pyrimidine derivatives, demonstrating the versatility of this compound in combinatorial chemistry applications (Srivastava et al., 1999).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-ureido-4,6-pyrimidinedione derivatives has been extensively analyzed using X-ray diffraction (XRD) and spectroscopic data. These studies confirm the presence of intramolecular hydrogen bonds, which are crucial for the molecule's stability and reactivity. The compound's ability to exist in isomeric forms and engage in donor-acceptor bonding patterns further underscores its chemical versatility (Fehér et al., 2016).

Chemical Reactions and Properties

2-Amino-5-ureido-4,6-pyrimidinedione and its derivatives participate in various chemical reactions, including cycloaddition, Michael addition, and substitution reactions. These reactions enable the synthesis of a wide range of compounds, including pyrido[2,3-d]pyrimidines, pyrrolo[3,4-c]pyridines, and quinazolines. The molecule's reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its interaction with other chemical species (Walsh et al., 1989).

Applications De Recherche Scientifique

Cancer Treatment : Jiménez‐Pulido et al. (1996) reported that a compound similar to 2-Amino-5-ureido-4,6-pyrimidinedione shows extensive delocalization in the uracil ring and is linked into sheets by intermolecular hydrogen bonds, suggesting potential as a drug target for various cancers (Jiménez‐Pulido et al., 1996).

Molecular Structure Studies : Low et al. (1996) found that a related compound exhibits a complex, three-dimensional structure with a unique hydrogen bonding network, forming a complex network of uracil moieties (Low et al., 1996).

Organic Synthesis : Singh et al. (2005) demonstrated a synthetic approach for synthesizing derivatives of 2-Amino-5-ureido-4,6-pyrimidinedione, which are useful in organic chemistry (Singh et al., 2005).

Physiological Studies : According to Kidder and Dewey (1949), substituted pyrimidines, which include derivatives of 2-Amino-5-ureido-4,6-pyrimidinedione, can replace uracil or reduce its need for optimal growth in organisms, offering insights into their physiological importance (Kidder & Dewey, 1949).

Molecular Sensing : Kwiatkowski et al. (2019) found that derivatives of this compound can exhibit conformational and tautomeric control, offering new possibilities for molecular sensing (Kwiatkowski et al., 2019).

Silver Electroplating : Jasni et al. (2022) reported that pyrimidine derivatives, including 2-Amino-5-ureido-4,6-pyrimidinedione, can be used in cyanide-free silver electroplating baths, showing effectiveness in achieving semi-bright silver deposits on copper substrates (Jasni et al., 2022).

Antiviral Activity : Buckheit et al. (2007) discovered that modifications at N-1 of 2,4(1H,3H)-pyrimidinediones result in compounds with significant antiviral activity against HIV-1 and HIV-2, suggesting a new class of non-nucleoside RT inhibitors (Buckheit et al., 2007).

Organic Chemistry : Tahara et al. (2014) noted that organic mixed valency in triarylamine dimers with ureido pyrimidinedione moieties can be stabilized by quadruple hydrogen-bonding interactions, offering potential for organic synthesis (Tahara et al., 2014).

HIV Inhibition : Buckheit et al. (2007) identified a new class of NNRTIs with potent inhibition of HIV-1 and an extended range of action, including HIV-2 (Buckheit et al., 2007).

Biosynthesis of Riboflavin : Fischer et al. (2005) and Bacher et al. (2000) discussed the biosynthesis of riboflavin, where derivatives of 2-Amino-5-ureido-4,6-pyrimidinedione play a role, highlighting its importance in the biosynthesis of flavoenzymes essential for plant growth and cellular respiration (Fischer & Bacher, 2005), (Bacher et al., 2000).

Safety And Hazards

The safety data sheet advises to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. Hands should be washed thoroughly after handling6.

Orientations Futures

The future directions of 2-Amino-5-ureido-4,6-pyrimidinedione are not explicitly mentioned in the search results. However, it is known that pyrimidines, which include 2-Amino-5-ureido-4,6-pyrimidinedione, have a wide range of pharmacological effects and are used in research, suggesting potential future directions in these areas3.

Propriétés

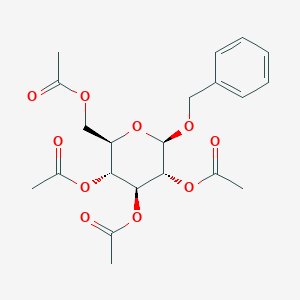

IUPAC Name |

(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O3/c6-4-9-2(11)1(3(12)10-4)8-5(7)13/h1H,(H3,7,8,13)(H3,6,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCULITOVIKCFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=NC1=O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401987 | |

| Record name | 2-AMINO-5-UREIDO-4,6-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ureido-4,6-pyrimidinedione | |

CAS RN |

21823-25-6 | |

| Record name | N-(2-Amino-1,4,5,6-tetrahydro-4,6-dioxo-5-pyrimidinyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21823-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-5-UREIDO-4,6-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.